Loperamide phenyl
Overview
Description
Loperamide phenyl is a derivative of Loperamide, an opioid receptor agonist commonly used as an anti-diarrheal agent. This compound is often used in research settings to study the pharmacological properties and potential therapeutic applications of Loperamide and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loperamide phenyl typically involves the reaction of 4-chlorobiphenyl with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane, at a temperature range of 20-60°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Loperamide phenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions are common, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Loperamide phenyl is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Loperamide phenyl involves its interaction with opioid receptors in the gastrointestinal tract. It decreases peristalsis and fluid secretion, delays colonic transit time, and increases the absorption of fluids and electrolytes . The compound primarily targets the mu-opioid receptors, leading to its anti-diarrheal effects .
Comparison with Similar Compounds
Similar Compounds
Loperamide: The parent compound, widely used as an anti-diarrheal agent.
Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes.
Haloperidol: Although primarily an antipsychotic, it shares structural similarities with Loperamide.
Uniqueness
Loperamide phenyl is unique due to its specific structural modifications, which may result in different pharmacological properties compared to its parent compound, Loperamide. These modifications can influence its binding affinity, efficacy, and safety profile .
Properties
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNODUPEBZSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-94-0 | |
Record name | 4-Dechloro-4-(4-chlorophenyl) loperamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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